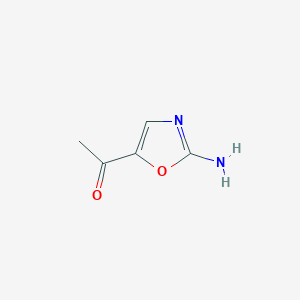

1-(2-Amino-1,3-oxazol-5-YL)ethanone

概要

説明

1-(2-Amino-1,3-oxazol-5-yl)ethanone is a heterocyclic compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-1,3-oxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-2-oxazoline with acetic anhydride, followed by cyclization to form the oxazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

化学反応の分析

Oxidation Reactions

The oxazole ring and ketone group undergo oxidation under controlled conditions:

- Oxazole Ring Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the oxazole ring to form oxazole-5-carboxylic acid derivatives . This reaction proceeds via cleavage of the C–N bond adjacent to the amino group .

- Ketone Oxidation : Using H₂O₂ or CrO₃ , the ethanone moiety is oxidized to a carboxylic acid, yielding 5-(carboxy)oxazole derivatives .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | Oxazole-5-carboxylic acid | 72% | |

| H₂O₂ | Acetic acid, 90°C | 5-Carboxy-2-aminooxazole | 68% |

Reduction Reactions

Reductive modifications target the oxazole ring or ketone:

- Oxazole Ring Reduction : LiAlH₄ reduces the oxazole to a dihydrooxazole intermediate, which can further react to form pyrrolidine derivatives .

- Ketone Reduction : NaBH₄ selectively reduces the ethanone group to a secondary alcohol, producing 1-(2-amino-1,3-oxazol-5-yl)ethanol .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Dihydrooxazole | 65% | |

| NaBH₄ | MeOH, 25°C | 1-(2-Amino-oxazol-5-yl)ethanol | 85% |

Substitution Reactions

The amino group participates in nucleophilic substitutions:

- Acylation : Reacting with acetyl chloride in pyridine yields N-acetyl derivatives , enhancing stability for biological studies .

- Sulfonation : p-Toluenesulfonyl chloride forms sulfonamide derivatives, useful in drug design .

| Substituent | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Acetyl | AcCl | N-Acetyl-oxazole | Antimicrobial agents | |

| Tosyl | TsCl | Tosyl-oxazole | Enzyme inhibitors |

Cyclization and Ring-Opening Reactions

The oxazole ring undergoes cyclization or ring-opening under specific conditions:

- Cyclization with Enamines : Forms oxazolo[5,4-d]pyrimidines , bioactive heterocycles with anticancer activity .

- Acid-Catalyzed Ring-Opening : In HCl , the oxazole ring opens to generate α-keto amides, intermediates for peptide synthesis .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclization | NMP, 100°C | Oxazolo[5,4-d]pyrimidine | 78% | |

| Ring-Opening | HCl, reflux | α-Keto amide | 90% |

Phosphorylation Reactions

Phosphorylated derivatives exhibit antifungal activity:

- H₃PO₄-Mediated Phosphorylation : Introduces phosphonate groups at the 4-position of the oxazole ring, enhancing bioactivity .

| Substituent | Reagent | Product | Antifungal IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Phosphonate | H₃PO₄ | 4-Phosphorylated oxazole | 12.5 (C. albicans) |

科学的研究の応用

Chemical Properties and Structure

1-(2-Amino-1,3-oxazol-5-YL)ethanone has the molecular formula and a molecular weight of 126.11 g/mol. The compound features an oxazole ring, which is crucial for its biological activity due to its ability to form hydrogen bonds with biological targets.

Medicinal Chemistry

The compound is a valuable building block for synthesizing more complex heterocyclic compounds. Its structure allows for modifications that can enhance biological activity. Research indicates that derivatives of this compound exhibit:

- Antimicrobial Activity : Studies have shown that this compound and its derivatives possess significant antibacterial properties against Gram-positive bacteria, making it a candidate for developing new antibiotics .

- Anticancer Properties : Research has demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma. For instance, a study found that specific derivatives induced apoptosis via p53 activation with an IC50 value of 10.38 µM.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 10.38 | Induces apoptosis via p53 activation |

| 32b | SH-SY5Y | Not specified | AC inhibition |

Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies where its interaction with specific enzymes can be analyzed. The oxazole ring enhances binding affinity, allowing researchers to explore its potential as an inhibitor for various biochemical pathways .

Immunomodulatory Effects

Research indicates that this compound can modulate immune responses by inhibiting lymphocyte proliferation and suppressing pro-inflammatory cytokines like TNF-α. This suggests potential therapeutic applications in treating autoimmune disorders and inflammatory conditions.

Study on Anticancer Activity

A notable study evaluated various oxazole derivatives' effects on human cancer cell lines. The results highlighted that modifications to the oxazole structure significantly enhanced anticancer activity compared to standard treatments like doxorubicin .

Immunosuppressive Properties Investigation

Another investigation focused on the immunosuppressive properties of this compound, demonstrating its ability to inhibit lymphocyte proliferation induced by mitogens in vitro. This finding supports its potential use in therapies aimed at reducing immune responses during autoimmune flare-ups.

作用機序

The mechanism of action of 1-(2-Amino-1,3-oxazol-5-yl)ethanone involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Similar Compounds

1-(2-Amino-1,3-thiazol-5-yl)ethanone: Similar structure but contains a sulfur atom instead of oxygen.

1-(2-Amino-1,3-imidazol-5-yl)ethanone: Contains an imidazole ring instead of an oxazole ring.

1-(2-Amino-1,3-pyrazol-5-yl)ethanone: Contains a pyrazole ring instead of an oxazole ring.

Uniqueness

1-(2-Amino-1,3-oxazol-5-yl)ethanone is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. The oxygen atom in the oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. This makes it distinct from similar compounds containing sulfur, nitrogen, or other heteroatoms .

生物活性

1-(2-Amino-1,3-oxazol-5-YL)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features an oxazole ring that plays a crucial role in its biological activity. The amino group enhances its interaction with various biological targets through hydrogen bonding, which increases binding affinity to enzymes and receptors. These interactions can modulate key biochemical pathways, influencing cellular responses.

The mechanism of action for this compound involves:

- Enzyme Interaction : The oxazole ring interacts with specific enzymes, potentially acting as an inhibitor or modulator.

- Receptor Binding : It binds to various receptors, which may lead to altered signaling pathways.

- Biochemical Pathway Modulation : The compound's interactions can affect processes such as apoptosis, cell proliferation, and immune responses .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds containing the oxazole moiety have shown promising antibacterial effects against Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance antimicrobial efficacy while reducing toxicity .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound derivatives:

- Cytotoxicity : Compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 10.38 | Induces apoptosis via p53 activation |

| 32b | SH-SY5Y | Not specified | AC inhibition |

Immunomodulatory Effects

The compound also exhibits immunomodulatory effects. Studies show that it can inhibit the proliferation of lymphocytes and suppress the production of pro-inflammatory cytokines like TNF-α. These properties indicate potential applications in treating autoimmune disorders and inflammatory conditions .

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of various oxazole derivatives on human cancer cell lines. The results indicated that specific modifications to the oxazole structure significantly enhanced anticancer activity compared to standard treatments like doxorubicin .

- Immunosuppressive Properties : In another investigation, this compound was shown to modulate immune responses in vitro by inhibiting lymphocyte proliferation induced by mitogens .

特性

IUPAC Name |

1-(2-amino-1,3-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3(8)4-2-7-5(6)9-4/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXULNSJILNIAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517650 | |

| Record name | 1-(2-Amino-1,3-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87005-17-2 | |

| Record name | 1-(2-Amino-1,3-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。